An In-depth Technical Guide to 4-(Benzyloxy)-2-hydroxybenzaldehyde: Synthesis, Properties, and Therapeutic Potential
An In-depth Technical Guide to 4-(Benzyloxy)-2-hydroxybenzaldehyde: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(Benzyloxy)-2-hydroxybenzaldehyde is an aromatic aldehyde that serves as a valuable intermediate in the synthesis of a variety of biologically active compounds. Its chemical structure, featuring a benzaldehyde core with hydroxyl and benzyloxy substitutions, provides a versatile scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 4-(Benzyloxy)-2-hydroxybenzaldehyde, with a focus on its role in the development of anticancer and anti-inflammatory agents. Detailed experimental protocols for its synthesis and for the evaluation of its biological activity are also presented.
Chemical Structure and Properties
4-(Benzyloxy)-2-hydroxybenzaldehyde, also known as 4-(phenylmethoxy)-2-hydroxybenzaldehyde, is a solid organic compound. The key physicochemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₄H₁₂O₃ | [1][2][3][4][5][6] |
| Molecular Weight | 228.24 g/mol | [1][2][3][4][5][6] |
| CAS Number | 52085-14-0 | [1][2][3][4][5][6] |
| Melting Point | 75-82 °C | [5] |
| Appearance | White to cream or pale brown solid/powder | [5] |
| IUPAC Name | 4-(Benzyloxy)-2-hydroxybenzaldehyde | [2][5] |
| Synonyms | 2-Hydroxy-4-(phenylmethoxy)benzaldehyde, 4-(Benzyloxy)salicylaldehyde | |
| Solubility | Soluble in organic solvents such as acetone and dichloromethane. | [1] |
Synthesis of 4-(Benzyloxy)-2-hydroxybenzaldehyde
The most common and efficient method for the synthesis of 4-(Benzyloxy)-2-hydroxybenzaldehyde is the Williamson ether synthesis. This method involves the selective benzylation of the more acidic 4-hydroxyl group of 2,4-dihydroxybenzaldehyde.
Experimental Protocol: Williamson Ether Synthesis[1][7]
Materials:
-
2,4-Dihydroxybenzaldehyde
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃) or Sodium bicarbonate (NaHCO₃)
-
Acetone or Acetonitrile
-
Dichloromethane
-
Silica gel for column chromatography
Procedure:
-
Dissolve 2,4-dihydroxybenzaldehyde (1.0 equivalent) in acetone or acetonitrile.
-
Add potassium carbonate (1.0 to 2.2 equivalents).
-
Stir the mixture at room temperature.
-
Slowly add benzyl bromide (1.0 to 1.1 equivalents) to the reaction mixture.
-
Continue stirring at room temperature for 3 days or heat to reflux and stir continuously until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture to remove the inorganic salts.
-
Remove the solvent from the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using dichloromethane as the eluent to obtain 4-(Benzyloxy)-2-hydroxybenzaldehyde as a solid.
Spectroscopic Data
| Spectroscopy | Expected Features |
| ¹H NMR | - Aldehyde proton (CHO) singlet around δ 9.7-10.0 ppm.- Phenolic hydroxyl proton (OH) singlet, chemical shift can vary.- Aromatic protons of the benzaldehyde ring showing characteristic splitting patterns.- Aromatic protons of the benzyl group multiplet around δ 7.3-7.5 ppm.- Methylene protons (OCH₂) singlet around δ 5.1 ppm. |
| ¹³C NMR | - Carbonyl carbon (C=O) signal around δ 190 ppm.- Aromatic carbons in the range of δ 100-165 ppm.- Methylene carbon (OCH₂) signal around δ 70 ppm. |
| FT-IR (cm⁻¹) | - O-H stretching of the phenolic hydroxyl group (broad band around 3200-3400 cm⁻¹).- C-H stretching of the aromatic rings (around 3000-3100 cm⁻¹).- C=O stretching of the aldehyde (around 1650-1680 cm⁻¹).- C=C stretching of the aromatic rings (around 1450-1600 cm⁻¹).- C-O stretching of the ether linkage (around 1200-1300 cm⁻¹). |
Applications in Drug Development
4-(Benzyloxy)-2-hydroxybenzaldehyde is a key precursor for the synthesis of various heterocyclic compounds, particularly chalcones, which are known to possess a wide range of biological activities.
Anticancer Activity
Derivatives of 4-(benzyloxy)-2-hydroxybenzaldehyde, especially chalcones, have shown significant potential as anticancer agents.[7] These compounds have been reported to induce apoptosis (programmed cell death) and cause cell cycle arrest in various cancer cell lines.[8]
Mechanism of Action: The anticancer effects of these derivatives are often attributed to their ability to induce apoptosis through the mitochondrial pathway. This involves the loss of mitochondrial membrane potential and the activation of caspases, which are key executioner enzymes in the apoptotic cascade.[8][9] Studies on related benzyloxybenzaldehyde derivatives have shown that they can arrest the cell cycle at the G2/M phase.[8]
Anti-inflammatory Activity
Phenolic compounds are known to possess anti-inflammatory properties, often by inhibiting enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX).[10][11][12][13] The structure of 4-(benzyloxy)-2-hydroxybenzaldehyde suggests it may also exhibit such activities. The precursor, 4-hydroxybenzaldehyde, has been shown to suppress the induction of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in macrophages.[14][15]
Mechanism of Action: The anti-inflammatory mechanism likely involves the inhibition of pro-inflammatory enzymes like COX-2 and 5-LOX, which are responsible for the production of prostaglandins and leukotrienes, respectively. This dual inhibition is a desirable trait for anti-inflammatory drugs.[13]
Experimental Protocols for Biological Evaluation
Cell Viability (MTT) Assay[17][18][19][20][21][22]
This assay is used to assess the cytotoxic effects of a compound on cancer cells.
Materials:
-
Cancer cell line (e.g., HL-60)
-
Culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS)
-
96-well plates
-
4-(Benzyloxy)-2-hydroxybenzaldehyde or its derivatives
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a detergent-based solution)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a suitable density and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Cell Cycle Analysis by Flow Cytometry[23][24][25][26][27]
This protocol is used to determine if the compound induces cell cycle arrest.
Materials:
-
Cancer cells treated with the test compound
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution containing RNase A
-
Flow cytometer
Procedure:
-
Harvest the treated and control cells.
-
Wash the cells with PBS and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content of the cells using a flow cytometer.
-
The data is used to generate histograms that show the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Caspase-3 Activity Assay[28][29][30][31][32]
This assay measures the activity of caspase-3, a key marker of apoptosis.
Materials:
-
Cancer cells treated with the test compound
-
Cell lysis buffer
-
Caspase-3 substrate (e.g., DEVD-pNA or a fluorogenic substrate)
-
Assay buffer
-
Microplate reader (colorimetric or fluorometric)
Procedure:
-
Lyse the treated and control cells to release cellular proteins.
-
Incubate the cell lysates with the caspase-3 substrate in an assay buffer.
-
Measure the absorbance or fluorescence generated from the cleavage of the substrate by active caspase-3.
-
The increase in signal in treated cells compared to control cells indicates the activation of caspase-3 and induction of apoptosis.
Conclusion
4-(Benzyloxy)-2-hydroxybenzaldehyde is a synthetically accessible and versatile chemical intermediate. Its utility as a precursor for compounds with significant anticancer and anti-inflammatory potential makes it a molecule of great interest to researchers in medicinal chemistry and drug development. The ability of its derivatives to induce apoptosis and cell cycle arrest in cancer cells, as well as to potentially inhibit key inflammatory enzymes, highlights the therapeutic promise of this chemical scaffold. Further investigation and derivatization of 4-(benzyloxy)-2-hydroxybenzaldehyde could lead to the discovery of novel and potent therapeutic agents.
References
- 1. Synthesis routes of 4-(Benzyloxy)-2-hydroxybenzaldehyde [benchchem.com]
- 2. 4-Benzyloxy-2-hydroxybenzaldehyde | C14H12O3 | CID 561235 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. 4-Benzyloxy-2-hydroxybenzaldehyde, 99% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 6. 4-(Benzyloxy)-2-hydroxybenzaldehyde | 52085-14-0 | CCA08514 [biosynth.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anticancer Activity of Natural and Synthetic Chalcones [mdpi.com]
- 10. jstage.jst.go.jp [jstage.jst.go.jp]
- 11. Inhibition of Lipoxygenase by Phenolic Compounds [jstage.jst.go.jp]
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- 13. rootspress.org [rootspress.org]
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- 15. biomolther.org [biomolther.org]
